2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine
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Overview
Description
2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a piperidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine typically involves the reaction of piperidine with piperazine derivatives. One common method includes the alkylation of piperazine with a piperidine derivative under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halides, alkyl groups, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(4-piperidinyl)piperazine: Shares a similar piperazine-piperidine structure.
N,N’-Dimethylpiperazine: Another piperazine derivative with different substitution patterns
Uniqueness
2,4-Dimethyl-1-[(piperidin-4-yl)methyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H25N3 |
---|---|
Molecular Weight |
211.35 g/mol |
IUPAC Name |
2,4-dimethyl-1-(piperidin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C12H25N3/c1-11-9-14(2)7-8-15(11)10-12-3-5-13-6-4-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
NUVGIMCXALLFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2CCNCC2)C |
Origin of Product |
United States |
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